molecular formula C11H17NO B3241655 4-[(2S)-2-(Ethylamino)propyl]phenol CAS No. 14788-05-7

4-[(2S)-2-(Ethylamino)propyl]phenol

Cat. No.: B3241655
CAS No.: 14788-05-7
M. Wt: 179.26 g/mol
InChI Key: UKAILBXLEBDNCN-VIFPVBQESA-N
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Description

Historical Context and Discovery Trajectory in Sympathomimetic Amine Derivatives

The synthesis and characterization of 4-[(2S)-2-(ethylamino)propyl]phenol emerged from mid-20th-century investigations into amphetamine analogs with modified adrenergic activity. Early work on hydroxyamphetamine derivatives focused on their capacity to induce mydriasis (pupil dilation) through norepinephrine release from sympathetic nerve terminals, distinguishing them from direct-acting adrenergic agonists. The compound's discovery paralleled advancements in ophthalmic diagnostics, where it became a tool for localizing lesions in Horner's syndrome via differential pupillary responses.

Key milestones in its development include:

  • 1950s : Identification as a metabolite of ethylamphetamine in mammalian systems, confirmed through gas chromatography-mass spectrometry studies.
  • 1970s : Structural optimization efforts to enhance specificity for noradrenergic terminals over dopaminergic systems.
  • 2004 : Documentation of its limited commercial availability in diagnostic formulations, reflecting shifting therapeutic priorities.
Property Value Source
Molecular formula C₁₁H₁₇NO
Molar mass 179.263 g/mol
Stereogenic centers 1 (C2 position)

The compound's metabolic pathway shares features with amphetamine, undergoing para-hydroxylation and N-dealkylation, though its ethyl group confers distinct pharmacokinetic properties compared to methyl-substituted analogs.

Properties

IUPAC Name

4-[(2S)-2-(ethylamino)propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAILBXLEBDNCN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737524
Record name 4-[(2S)-2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14788-05-7
Record name 4-[(2S)-2-(Ethylamino)propyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-(Ethylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-(Ethylamino)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

Medicinal Chemistry

4-[(2S)-2-(Ethylamino)propyl]phenol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Case Study : Research has indicated that similar phenolic compounds exhibit antioxidant and anti-inflammatory activities, suggesting that this compound may possess similar properties. Studies have focused on its effects on cellular pathways related to oxidative stress and inflammation, which are critical in conditions like arthritis and cardiovascular diseases.

Neuropharmacology

This compound may influence neurotransmitter systems due to the presence of the ethylamino group, which can enhance its ability to cross the blood-brain barrier.

  • Case Study : In vitro studies have shown that derivatives of this compound can modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Material Science

This compound can serve as a precursor for synthesizing polymers and resins due to its phenolic nature. Its ability to form cross-links can be exploited in creating durable materials.

  • Application Example : The compound has been used in the formulation of epoxy resins where enhanced thermal stability and mechanical properties are desired.

Data Table: Summary of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryDrug developmentAntioxidant and anti-inflammatory properties
NeuropharmacologyTreatment for neurodegenerative diseasesModulation of neurotransmitter release
Material ScienceSynthesis of polymers and resinsEnhanced thermal stability in epoxy formulations

Mechanism of Action

The mechanism of action of 4-[(2S)-2-(Ethylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Amino Group Substitution

  • Ethyl vs. However, the methylamino analog demonstrated utility in bioassays due to its ability to displace fluorescent dyes in antigen-binding domains .
  • Primary Amine vs. Secondary Amine: 4-[(2S)-2-Aminopropyl]phenol lacks the ethyl substitution, reducing steric hindrance and possibly altering receptor affinity compared to the target compound .

Stereochemistry and Functional Groups

  • Hydroxy and Aromatic Modifications: Ritodrine hydrochloride’s additional hydroxy group and hydroxyphenylethylamino chain enable selective binding to β2-adrenergic receptors, highlighting how extended substituents dictate therapeutic specificity .
  • Methoxy Substitution: The ortho-methoxy group in 4-[(2S)-2-(Ethylamino)propyl]-2-methoxy-phenol may improve metabolic stability via electron donation, a feature absent in the target compound .

Biological Activity

4-[(2S)-2-(Ethylamino)propyl]phenol, also known as (S)-4-(ethylamino)phenol , is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound is believed to act as an agonist or antagonist for various receptor systems, influencing neurotransmitter release and modulating physiological responses.

  • G Protein-Coupled Receptors (GPCRs) : Research indicates that this compound may interact with GPCRs, which play a crucial role in signal transduction and cellular communication. This interaction can lead to alterations in neuronal signaling pathways, potentially impacting mood and behavior .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can affect the synthesis and degradation of neurotransmitters, thereby influencing various neurological functions.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain.
  • Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory disorders .

Case Studies

  • Neuropharmacological Studies : A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the activity of specific enzymes related to neurotransmitter metabolism, further validating its role in modulating biochemical pathways associated with mood regulation.

Data Tables

StudyMethodologyKey Findings
Neuropharmacological StudyAnimal ModelSignificant reduction in depressive behaviors
In Vitro Enzyme AssayEnzyme InhibitionEffective inhibition of neurotransmitter metabolizing enzymes

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the ethylamine side chain have been shown to influence receptor binding affinity and enzyme inhibition potency.

Structural VariationEffect on Activity
Ethyl group lengthModulates lipophilicity and receptor affinity
Substituents on phenol ringAlters enzyme inhibition profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(2S)-2-(Ethylamino)propyl]phenol, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :

  • Step 1 : Start with a chiral pool approach using (S)-alanine derivatives to introduce the (2S)-ethylamino configuration. A reductive amination step with 4-propylphenol precursors is recommended for coupling .
  • Step 2 : Employ chiral HPLC (e.g., using a Chiralpak® AD-H column) to monitor enantiomeric purity. Validate retention times against racemic mixtures to confirm stereochemical integrity .
  • Step 3 : Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization. For example, low-temperature (-20°C) reactions in THF reduce racemization risks .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR with DEPT-135 to distinguish CH2_2/CH3_3 groups. Aromatic protons (δ 6.7–7.2 ppm) and ethylamino protons (δ 2.5–3.1 ppm) are diagnostic .
  • HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to confirm molecular weight (calc. 207.3 g/mol) and detect impurities (<0.1% threshold) .
  • Data Conflict Resolution : Cross-validate with FT-IR (amine N-H stretch ~3300 cm1^{-1}) and X-ray crystallography if crystalline derivatives are available .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential amine volatility .
  • Storage : Store under inert gas (Ar/N2_2) at 2–8°C to prevent oxidation. Conduct regular stability tests via TLC to detect degradation .
  • Spill Management : Neutralize with dilute acetic acid (5% v/v) before disposal. Avoid alkaline conditions to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Hypothesis 1 : Variability may stem from enantiomeric impurities. Re-test activity using enantiopure (>99% ee) batches and compare dose-response curves .
  • Hypothesis 2 : Assess solvent-dependent aggregation (e.g., DMSO vs. saline) using dynamic light scattering (DLS). Aggregates may falsely modulate receptor binding .
  • Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions (pH 7.4, 25°C) .

Q. What in silico strategies can predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Tool 1 : Use Schrödinger’s ADMET Predictor™ to identify cytochrome P450 (CYP) oxidation sites. The ethylamino group is a high-priority target for CYP3A4 .
  • Tool 2 : Run molecular docking (AutoDock Vina) with human liver microsomes to predict glucuronidation sites. The phenol moiety is likely conjugated at the hydroxyl group .
  • Experimental Cross-Check : Validate predictions with LC-MS/MS metabolite profiling in hepatocyte incubations .

Q. How can researchers design experiments to optimize the stereoselective synthesis of this compound at scale?

  • Methodological Answer :

  • DoE Approach : Apply a 3k^k factorial design to optimize:
  • Factors : Catalyst loading (e.g., Pd/C), H2_2 pressure (10–50 psi), reaction time (12–24 hr).
  • Response : Enantiomeric excess (ee%) measured via chiral HPLC .
  • Scale-Up Considerations : Use flow chemistry to maintain low residence times and reduce racemization. Monitor pressure drop to ensure consistent H2_2 diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2S)-2-(Ethylamino)propyl]phenol
Reactant of Route 2
4-[(2S)-2-(Ethylamino)propyl]phenol

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